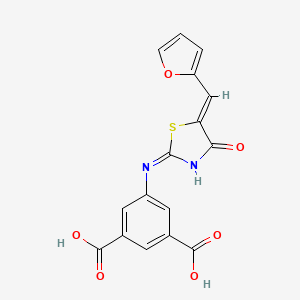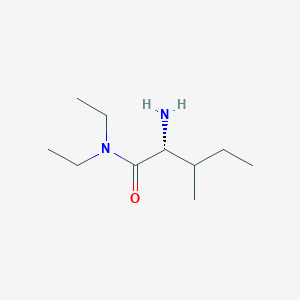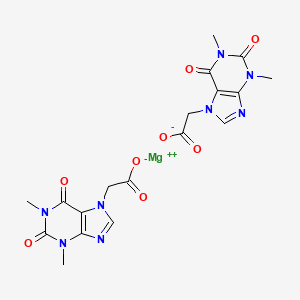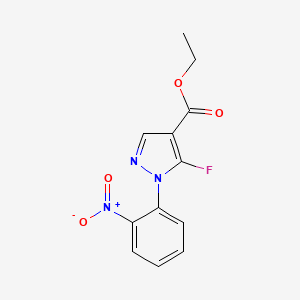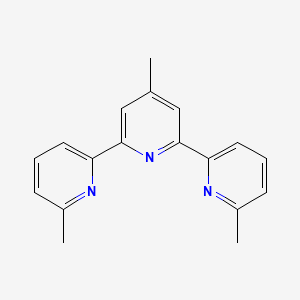
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boronic acid derivatives and halogenated pyridine compounds as starting materials . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride, methyl iodide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex molecules. It may also be employed in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. As a ligand, the compound can coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound also features a pyridine core with additional triazole rings.
2-bromo-6-methylpyridine: This compound is a brominated derivative of pyridine and is used as an intermediate in organic synthesis.
Thiazolo[4,5-b]pyridines: These compounds contain a fused thiazole-pyridine ring system and are studied for their pharmacological activities, including antimicrobial and antitumor properties.
Propriétés
Formule moléculaire |
C18H17N3 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-10-17(15-8-4-6-13(2)19-15)21-18(11-12)16-9-5-7-14(3)20-16/h4-11H,1-3H3 |
Clé InChI |
FPRVNCMHEUJYIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



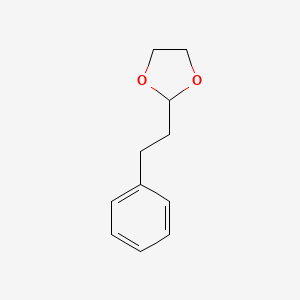

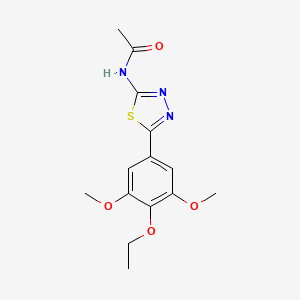

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
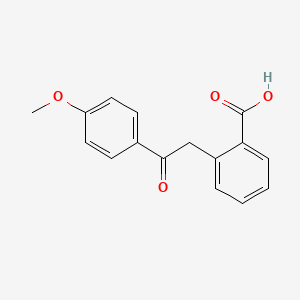
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)

